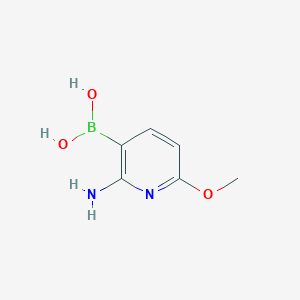

2-AMINO-6-METHOXYPYRIDIN-3-YLBORONIC ACID

Description

Properties

IUPAC Name |

(2-amino-6-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3,10-11H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOZEBDLUNRHSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OC)N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for Pyridylboronic Acid Derivatives

Directed Ortho-Metallation (DoM) Approaches for Substituted Pyridylboronic Acids

Directed ortho-metallation (DoM) is a powerful and regioselective method for the functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orguwindsor.ca The resulting organolithium species can then be trapped with a variety of electrophiles, including boron electrophiles, to yield the desired substituted pyridylboronic acid. nih.govarkat-usa.org

Lithium-Halogen Exchange and Subsequent Trapping with Boron Electrophiles

Lithium-halogen exchange is a fundamental and widely utilized method for the preparation of organolithium reagents from organic halides. wikipedia.org This reaction is particularly effective for aryl and vinyl halides and typically proceeds rapidly at low temperatures. wikipedia.orgharvard.edu The rate of exchange generally follows the trend of I > Br > Cl, with fluorides being largely unreactive. wikipedia.org

In the context of synthesizing pyridylboronic acids, a common approach involves the reaction of a halopyridine with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, to generate a pyridyllithium intermediate. arkat-usa.orgacs.org This intermediate is then quenched with a boron electrophile, most commonly a trialkyl borate (B1201080) like triisopropyl borate, to form the corresponding boronic ester. Subsequent hydrolysis yields the desired pyridylboronic acid. acs.org An "in situ quench" protocol, where the organolithium reagent is generated in the presence of the borate ester, has been shown to be advantageous for certain substrates, particularly those sensitive to organolithium species. acs.org This method can lead to higher yields and is suitable for large-scale synthesis. acs.org

Table 1: Comparison of "In Situ Quench" vs. Sequential Addition for Arylboronic Acid Synthesis acs.org

| Entry | Aryl Halide | Method | Yield (%) |

|---|---|---|---|

| 1 | 3-Bromopyridine | In Situ Quench | 85 |

| 2 | 3-Bromopyridine | Sequential Addition | 60 |

| 3 | 2-Bromopyridine | In Situ Quench | 75 |

| 4 | 2-Bromopyridine | Sequential Addition | 55 |

| 5 | 4-Bromotoluene | In Situ Quench | 90 |

DoM with Respect to Activating Groups on Pyridine (B92270) Ring Systems

The regioselectivity of DoM is dictated by the directing metalation group (DMG). organic-chemistry.org A wide range of functional groups can act as DMGs, with their directing ability varying. organic-chemistry.orguwindsor.ca Strong DMGs include amides, carbamates, and sulfonamides, while moderate DMGs include ethers and amines. organic-chemistry.org These groups coordinate to the lithium cation of the organolithium reagent, directing deprotonation to the adjacent ortho-position. baranlab.org

On the pyridine ring, the presence of activating groups, which are typically electron-donating, can influence the rate and regioselectivity of electrophilic aromatic substitution. masterorganicchemistry.com However, in the context of DoM, the directing effect of the DMG is the predominant factor controlling the site of metalation. organic-chemistry.org For instance, in a methoxy-substituted pyridine, the methoxy (B1213986) group can act as a DMG, directing metalation to the adjacent C-H bond. Similarly, an amino group, often protected as a carbamate, can serve as a powerful DMG. nih.govacs.org The interplay between the inherent electronic effects of substituents and the directing influence of the DMG allows for precise control over the synthesis of highly substituted pyridylboronic acids. nih.gov

Regioselective Synthesis of Pyridinylboronic Acids

Achieving regioselectivity in the synthesis of pyridinylboronic acids is paramount, particularly when multiple C-H bonds are available for functionalization. DoM provides a robust solution to this challenge by leveraging the directing capabilities of various functional groups. nih.govarkat-usa.org For example, starting with a substituted pyridine bearing a DMG, it is possible to selectively introduce a boronic acid group at the ortho position. nih.gov

Furthermore, one-pot procedures combining DoM, borylation, and subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been developed. nih.govacs.org These methods offer significant advantages by avoiding the often-difficult isolation of potentially unstable pyridylboronic acids. nih.govacs.org The choice of the organolithium reagent, solvent, and temperature are critical parameters that must be optimized to achieve the desired regioselectivity and yield. harvard.eduacs.org Catalyst-controlled regioselective additions of boron nucleophiles to activated pyridinium (B92312) salts have also emerged as a powerful strategy. nih.gov

Palladium-Catalyzed Borylation Protocols

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Among these, the Miyaura borylation has become a go-to method for the synthesis of aryl- and heteroarylboronates due to its mild reaction conditions and broad functional group tolerance. acsgcipr.orgorganic-chemistry.orgwikipedia.org

Miyaura Borylation for Aryl and Heteroaryl Halides

The Miyaura borylation reaction involves the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide (or triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. organic-chemistry.orgwikipedia.org This method provides direct access to boronic esters, which are stable and can be readily purified. organic-chemistry.org The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the diboron reagent and reductive elimination to afford the borylated product and regenerate the catalyst. acsgcipr.org

The choice of ligand for the palladium catalyst is crucial for achieving high efficiency. acsgcipr.org A variety of phosphine (B1218219) ligands have been successfully employed. This methodology is applicable to a wide range of substrates, including electron-rich and electron-poor aryl halides and various heteroaryl halides. acsgcipr.orgnih.gov For the synthesis of 2-amino-6-methoxypyridin-3-ylboronic acid, a potential precursor would be 3-bromo-2-amino-6-methoxypyridine.

Table 2: Key Components of the Miyaura Borylation Reaction

| Component | Function | Examples |

|---|---|---|

| Palladium Catalyst | Facilitates the cross-coupling | Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Stabilizes and activates the catalyst | XPhos, SPhos, dppf |

| Boron Reagent | Source of the boryl group | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron |

| Base | Promotes transmetalation | KOAc, K₂CO₃, Cs₂CO₃ |

Dehydrogenative Borylation in the Synthesis of Organoboranes

Dehydrogenative borylation has emerged as an alternative and atom-economical approach to organoboranes. acs.org This method involves the direct C-H borylation of arenes and heteroarenes, catalyzed by transition metals such as iridium or rhodium. berkeley.edursc.org While highly effective for many substrates, the application to pyridines can be challenging due to catalyst inhibition by the pyridine nitrogen. rsc.org

More recent developments have focused on palladium-catalyzed dehydrogenative borylation. These methods often utilize an oxidant to facilitate the catalytic cycle. While not as broadly applied as Miyaura borylation for the synthesis of pyridylboronic acids, dehydrogenative approaches hold promise for the direct and efficient synthesis of these valuable compounds. Research in this area continues to explore new catalyst systems and reaction conditions to overcome the current limitations. nih.govrsc.org

Derivatization Strategies for Precursor Pyridine Structures

The construction of the target molecule logically begins with a pre-functionalized pyridine ring. The order of substituent introduction is critical to manage regioselectivity and functional group compatibility throughout the synthetic sequence.

The introduction of a methoxy group onto a pyridine ring is a common transformation in heterocyclic chemistry. A prevalent method involves the nucleophilic substitution of a leaving group, such as a halide, with methanol (B129727) or a methoxide (B1231860) salt. For instance, 2-methoxypyridine (B126380) can be synthesized from the reaction of 2-chloropyridine (B119429) with methanol. researchgate.net This approach is foundational for creating precursors to more complex molecules.

Electron-withdrawing groups on the pyridine ring can facilitate such nucleophilic aromatic substitution reactions. researchgate.net The reactivity of substituted pyridines can be influenced by both the solvent and the nature of other substituents present on the ring. researchgate.net In the context of synthesizing this compound, a potential precursor could be a dihalopyridine, such as 2,6-dichloropyridine, which can be selectively mono-methoxylated to yield 2-chloro-6-methoxypyridine. This intermediate then provides a handle for subsequent amination and borylation steps.

Alternative strategies for synthesizing substituted pyridines include cascade reactions, such as the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceeds through electrocyclization and oxidation to form highly substituted pyridines. nih.gov While more complex, these methods offer a high degree of modularity for accessing diverse substitution patterns. nih.gov

Table 1: Selected Methods for Methoxy Group Incorporation on Pyridine Rings

| Method | Precursor Example | Reagents | Key Features |

|---|---|---|---|

| Nucleophilic Substitution | 2-Chloropyridine | Methanol (MeOH) or Sodium Methoxide (NaOMe) | A direct and common method for preparing methoxypyridines. researchgate.net |

| Cascade Reaction | Alkenylboronic acid & α,β-unsaturated ketoxime | Copper catalyst, Air (oxidation) | A modular approach to forming highly substituted pyridines in a single cascade. nih.gov |

The introduction of an amino group can be achieved through various methods, including nucleophilic aromatic substitution of a halide or through reductive amination. Following the installation of the methoxy and amino groups, the final key step is the borylation of the pyridine ring at the C-3 position.

Several general methods exist for the synthesis of aryl and heteroaryl boronic acids. nih.gov The most fundamental approach is the metal-halogen exchange of a corresponding halide (e.g., a bromopyridine) with an organometallic reagent (like n-butyllithium), followed by quenching the resulting organolithium species with a trialkyl borate ester, such as triisopropyl borate. nih.govarkat-usa.orgorgsyn.org Subsequent acidic or basic hydrolysis yields the boronic acid. An improved "in situ quench" protocol, where the organometallic reagent is added to a mixture of the halopyridine and the borate ester, often gives better yields, especially when sensitive functional groups are present. arkat-usa.orgresearchgate.net

Another powerful method is the palladium-catalyzed cross-coupling of halopyridines with diboron reagents, such as bis(pinacolato)diboron (B₂pin₂). nih.govarkat-usa.org This reaction, often referred to as the Miyaura borylation, is widely used for its functional group tolerance. researchgate.net

For amino-substituted boronic acids, specific methodologies have been developed. One route allows for the preparation of α-aminoboronic acids by introducing side chains as electrophiles to the stabilized anion of a (phenylthio)methane boronate. nih.gov While this applies to α-aminoboronic acids, the principles of handling amino and boronic acid functionalities are relevant. The asymmetric borylation of N-tert-butanesulfinyl imines using a copper(II) catalyst also provides a pathway to chiral α-amino boronic acid derivatives. nih.gov

Table 2: General Synthetic Routes to Heterocyclic Boronic Acids

| Method | Starting Material | Key Reagents | Product Type |

|---|---|---|---|

| Halogen-Metal Exchange & Borylation | Halopyridine | n-BuLi, Trialkyl borate | Pyridylboronic acid or ester. arkat-usa.orgorgsyn.org |

| Palladium-Catalyzed Cross-Coupling | Halopyridine | Bis(pinacolato)diboron, Palladium catalyst | Pyridylboronic acid pinacol (B44631) ester. arkat-usa.orgresearchgate.net |

| Iridium or Rhodium-Catalyzed C-H Borylation | Pyridine Derivative | Diboron reagent, Ir or Rh catalyst | Pyridylboronic acid ester. arkat-usa.org |

Challenges in the Synthesis and Isolation of Pyridylboronic Acids

The synthesis and purification of pyridylboronic acids are often fraught with challenges, particularly for 2-substituted isomers like the target compound. nih.gov One of the most significant issues is the notorious instability of many 2-pyridyl boronic acids, which can readily undergo protodeboronation (loss of the boronic acid group). nih.govresearchgate.net This instability complicates their handling, purification, and storage.

To circumvent this, stable surrogates have been developed. N-methyliminodiacetic acid (MIDA) boronates, for example, serve as stable, crystalline, and highly effective surrogates for unstable 2-heterocyclic boronic acids. nih.gov These MIDA boronates can be prepared from the corresponding bromides and are robust enough for purification while being capable of releasing the active boronic acid under specific cross-coupling conditions. nih.gov Other strategies to stabilize pyridylboronic acids include their conversion to trifluoroborate salts or various boronic esters (e.g., pinacol esters). orgsyn.orgnih.gov

The isolation and purification process itself can be problematic. The amphoteric nature of aminopyridyl boronic acids can make them difficult to handle. google.com Furthermore, boronic acids have a propensity to form cyclic anhydrides known as boroxines, which are often in equilibrium with the monomeric and dimeric forms in the presence of water. orgsyn.org This can lead to difficulties in obtaining a pure, well-characterized solid and often results in complicated NMR spectra. orgsyn.org For this reason, pyridylboronic acids are frequently converted to their pinacol esters for easier characterization and handling. orgsyn.org

Finally, the multi-step synthesis required for a molecule like this compound introduces challenges related to functional group compatibility. For instance, the strongly basic conditions of metal-halogen exchange reactions may not be compatible with other functional groups on the pyridine ring unless specific protocols, like the in situ quench, are employed. arkat-usa.orgnih.gov

Mechanistic Investigations and Reactivity Profiles of Pyridylboronic Acids in Cross Coupling Reactions

Elucidation of the Suzuki–Miyaura Cross-Coupling Reaction Mechanism with Pyridylboronic Acids

The mechanism of the Suzuki-Miyaura reaction is intricate, involving the transformation of a palladium(0) catalyst through a Pd(II) intermediate and back to its active Pd(0) state. youtube.com While the general cycle is well-established, the specific behavior of pyridylboronic acids introduces unique considerations due to the presence of the Lewis basic nitrogen atom in the pyridine (B92270) ring, which can interact with the palladium catalyst. researchgate.netresearchgate.net

Transmetalation, the transfer of the organic group from the boron atom to the palladium(II) center, is a critical step in the catalytic cycle. rsc.org For this transfer to occur efficiently, the boronic acid must be activated. This is typically achieved through the addition of a base. wikipedia.orgorganic-chemistry.org

Two primary pathways for transmetalation are widely considered nih.govchembites.org:

The Boronate Pathway: The base (e.g., hydroxide (B78521), carbonate) reacts with the neutral boronic acid to form a more nucleophilic tetracoordinate boronate "ate" complex. researchgate.netorganic-chemistry.org This activated boronate then reacts with the arylpalladium(II) halide complex (formed after oxidative addition) to transfer the pyridyl group to the palladium. wikipedia.org

The Oxo-Palladium Pathway: The base reacts with the arylpalladium(II) halide complex to exchange the halide for a hydroxide or alkoxide ligand, forming a more reactive L-Pd(Ar)-OH species. nih.govchembites.org This palladium-hydroxo complex then reacts directly with the neutral boronic acid. nih.gov Studies have shown that the reaction between an arylpalladium hydroxo complex and a boronic acid can be several orders of magnitude faster than the reaction between an arylpalladium halide and a boronate complex, suggesting the oxo-palladium pathway is kinetically favored under many common reaction conditions. nih.govchembites.org

Recent investigations using techniques like low-temperature NMR have allowed for the direct observation of pre-transmetalation intermediates containing Pd-O-B linkages, confirming that these species are key to the transfer of the organic fragment from boron to palladium. illinois.edu

Catalysis in Suzuki–Miyaura Coupling of Pyridylboronic Acids

The choice of catalyst and ligands is paramount for achieving high efficiency in the coupling of pyridylboronic acids. The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst. researchgate.net Therefore, catalyst systems are often designed to overcome this challenge.

Modern Suzuki-Miyaura reactions, especially those involving challenging substrates like pyridylboronic acids or unreactive aryl chlorides, rely heavily on specialized ligands. Bulky and electron-rich dialkylbiaryl phosphine (B1218219) ligands are particularly effective. nih.gov These ligands promote the formation of monoligated, 12-electron L-Pd(0) species, which are highly reactive in oxidative addition. nih.gov

Key functions of phosphine ligands include:

Stabilizing the Pd(0) catalyst: Preventing the precipitation of palladium black. reddit.com

Enhancing Reactivity: Their electron-donating nature increases electron density on the palladium, facilitating oxidative addition.

Promoting Reductive Elimination: The steric bulk of the ligands can promote the final bond-forming step. nih.gov

The table below summarizes representative catalyst systems used for the Suzuki-Miyaura coupling of various pyridyl and heteroaryl boronic acids, demonstrating the importance of ligand selection.

| Boronic Acid Substrate | Coupling Partner | Palladium Source | Ligand | Base | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Methoxy-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh3)2Cl2 | - | Na2CO3 | 69% | acs.org |

| 2-Methoxy-3-pyridylboronic acid | 2-Amino-5-bromopyridine | Pd(PPh3)2Cl2 | - | Na2CO3 | 70% | acs.org |

| 2-Chloro-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh3)2Cl2 | - | Na2CO3 | 62% | acs.org |

| 3-Pyridylboronic Acid | 2-Bromobenzofuran | Pd(OAc)2 | SPhos | K3PO4 | 91% | nih.gov |

| Arylboronic Acids | Aryl Chlorides | Pd2(dba)3 | P(t-Bu)3 | K3PO4 | High | organic-chemistry.org |

While palladium catalysis is dominant, concerns about residual transition metals in final products, particularly in the pharmaceutical industry, have driven research into alternative methods. One emerging area is the use of visible light to mediate metal-free coupling reactions. For instance, a photocatalyst-free coupling of alkenylboronic acids with α-bromodifluoroacylarenes has been reported, proceeding under visible light irradiation without any transition metal. rsc.org Such strategies represent a greener approach to C-C bond formation, although their application to pyridylboronic acids like 2-amino-6-methoxypyridin-3-ylboronic acid is still an area of active development.

Competing Reaction Pathways and Selectivity Considerations

Several side reactions can compete with the desired cross-coupling pathway, reducing yields and complicating purification. For pyridylboronic acids, the most significant competing pathway is protodeboronation.

Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. researchgate.net This process is particularly problematic for many heteroarylboronic acids. acs.orged.ac.uk Extensive studies have shown that the rate of protodeboronation is highly dependent on pH. acs.orgresearchgate.netnih.gov Notably, 3-pyridyl and 4-pyridylboronic acids are significantly more stable and less prone to protodeboronation than their 2-pyridyl counterparts. acs.orged.ac.uknih.gov The compound this compound, being a 3-pyridyl derivative, is expected to exhibit greater stability in this regard. acs.org

Other Considerations:

Homocoupling: The coupling of two boronic acid molecules or two organic halide molecules can occur as a side reaction.

Catalyst Inhibition: As mentioned, the Lewis basic nitrogen in the pyridine ring can coordinate to the palladium catalyst, potentially forming off-cycle, inactive species. The electronic properties of substituents on the pyridine ring can modulate this effect. Electron-withdrawing groups can reduce the basicity of the nitrogen, mitigating catalyst inhibition. researchgate.net In the case of this compound, the electron-donating nature of the amino and methoxy (B1213986) groups may influence the pyridine's interaction with the catalyst, requiring careful optimization of reaction conditions.

Regioselectivity: In cases where a substrate has multiple halide sites, the selective coupling at a specific position is a key challenge, often governed by the electronic and steric environment of each site. beilstein-journals.org

Protodeboronation of Arylboronic Acids

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant undesired side reaction in Suzuki-Miyaura couplings. nih.gov The propensity for this reaction is highly dependent on the structure of the boronic acid and the reaction conditions, particularly pH. nih.gov

For heteroaromatic boronic acids containing a basic nitrogen atom, such as pyridine derivatives, the mechanism of protodeboronation can be complex. nih.gov The speciation of these compounds is pH-dependent, and under neutral conditions, they can exist as zwitterionic species. nih.gov In the case of 2-pyridylboronic acids, this zwitterionic form is particularly susceptible to rapid protodeboronation through a unimolecular fragmentation of the C-B bond. nih.gov Shifting the pH to more acidic or basic conditions can mitigate this side reaction by moving the equilibrium away from the highly reactive zwitterion. nih.gov

While specific kinetic data for the protodeboronation of This compound is not extensively documented in publicly available literature, its structure as a substituted 2-aminopyridine (B139424) suggests a potential for this side reaction. The presence of the amino group at the 2-position can influence the basicity of the pyridine nitrogen and the stability of the boronic acid moiety.

To minimize protodeboronation, strategies such as the use of boronic esters (e.g., pinacol (B44631) esters) or organotrifluoroborates are often employed. nih.gov These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus suppressing side reactions. nih.gov

Table 1: Factors Influencing Protodeboronation of Pyridylboronic Acids

| Factor | Influence on Protodeboronation | Rationale |

| pH | Significant | Controls the speciation between neutral, zwitterionic, and boronate forms, with the zwitterion often being most reactive. nih.gov |

| Position of Boronic Acid | High | 2-Pyridylboronic acids are generally more prone to protodeboronation than 3- or 4-pyridyl isomers. arkat-usa.org |

| Substituents | Moderate to High | Electron-donating or -withdrawing groups on the pyridine ring can alter the electronic properties and stability of the C-B bond. |

| Catalyst System | Moderate | The choice of palladium catalyst and ligands can influence the relative rates of cross-coupling and protodeboronation. |

| Solvent | Moderate | Protic solvents, especially water, can facilitate the protonolysis of the C-B bond. |

Homocoupling and Oxidation Side Reactions

Besides protodeboronation, homocoupling of the boronic acid and oxidation are other potential side reactions in Suzuki-Miyaura coupling. Homocoupling results in the formation of a symmetrical biaryl derived from two molecules of the boronic acid. This process is often promoted by the presence of a palladium(II) species and can be exacerbated by the presence of oxygen. nih.gov

Oxidative degradation of the boronic acid can also occur, leading to the formation of phenolic byproducts. The conditions that favor these side reactions are often related to the specific catalyst system, base, and the purity of the reaction components. For pyridylboronic acids, the reaction conditions must be carefully optimized to favor the desired cross-coupling pathway over these competing reactions. While specific studies detailing the extent of homocoupling and oxidation for This compound are limited, these are general challenges associated with Suzuki-Miyaura reactions.

Table 2: Common Side Reactions of Pyridylboronic Acids in Suzuki-Miyaura Coupling

| Side Reaction | Description | Common Contributing Factors |

| Protodeboronation | Replacement of the boronic acid group with a hydrogen atom. | pH, solvent, temperature, inherent instability of the boronic acid. nih.gov |

| Homocoupling | Dimerization of the boronic acid to form a symmetrical biaryl. | Presence of Pd(II) species, oxygen, and certain bases. nih.gov |

| Oxidation | Conversion of the boronic acid to a hydroxyl group. | Presence of oxidizing agents or air, high temperatures. |

Chemoselectivity in Cross-Coupling Reactions Involving Multi-Substituted Pyridines

The presence of multiple functional groups and potential coupling sites on both the pyridylboronic acid and the coupling partner introduces the challenge of chemoselectivity. In the case of This compound , the amino and methoxy groups can potentially influence the reactivity of the boronic acid and interact with the palladium catalyst.

Studies on related multi-substituted pyridines have shown that the outcome of cross-coupling reactions can be highly dependent on the nature and position of the substituents, as well as the reaction conditions. For instance, in dihalopurines, the reactivity order for Suzuki-Miyaura coupling is often influenced by the electronic and steric environment of the halogen atoms, with the C6 position generally being more reactive. researchgate.net

The amino group in This compound is a key functional group that can impact chemoselectivity. While unprotected primary amines can sometimes inhibit palladium catalysts, many modern catalytic systems exhibit high tolerance for such groups, allowing for direct coupling without the need for protection-deprotection steps. nih.gov The methoxy group, being an electron-donating group, can also modulate the electronic properties of the pyridine ring and, consequently, the transmetalation step in the catalytic cycle.

Table 3: Factors Influencing Chemoselectivity in the Cross-Coupling of Substituted Pyridines

| Factor | Influence on Chemoselectivity | Example |

| Electronic Effects of Substituents | High | Electron-withdrawing groups can activate a leaving group, while electron-donating groups can deactivate it. beilstein-journals.org |

| Steric Hindrance | High | Bulky substituents near the reaction center can hinder the approach of the catalyst, favoring reaction at a less hindered site. beilstein-journals.org |

| Catalyst and Ligand | High | The choice of palladium catalyst and phosphine ligand can dramatically alter the chemoselectivity of the reaction. |

| Reaction Conditions | Moderate | Temperature, base, and solvent can all play a role in determining the preferred reaction pathway. |

Functional Group Compatibility in Cross-Coupling Reactions

The tolerance of a wide range of functional groups is a major advantage of the Suzuki-Miyaura reaction. nih.govresearchgate.net For This compound , the key functional groups are the primary amine and the methoxy ether.

Modern palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands, have demonstrated excellent compatibility with primary amines, allowing for the efficient cross-coupling of substrates bearing this group without the need for protection. nih.gov This is a significant advantage in terms of synthetic efficiency. The methoxy group is generally considered a stable and well-tolerated functional group in Suzuki-Miyaura reactions.

The compatibility of This compound with various functional groups on the coupling partner (the aryl or heteroaryl halide) is also a critical consideration. Research on related systems indicates that Suzuki-Miyaura reactions are compatible with a broad array of functionalities, including esters, ketones, amides, nitriles, and other heterocyclic rings. researchgate.net However, highly acidic protons, such as those in unprotected indazoles, can sometimes inhibit the reaction. nih.gov

Table 4: General Functional Group Compatibility in Suzuki-Miyaura Reactions with Pyridylboronic Acids

| Functional Group on Coupling Partner | Compatibility | Notes |

| Esters, Amides, Ketones | Generally High | Well-tolerated under standard conditions. researchgate.net |

| Nitriles | Generally High | Compatible with many catalytic systems. |

| Alcohols, Phenols | Moderate to High | May require protection depending on the reaction conditions and basicity. |

| Other Halogens (Cl, Br, I) | Variable | Can lead to issues of chemoselectivity if multiple halogens are present. |

| Other Heterocycles | Generally High | A wide range of heterocyclic partners can be used. nih.gov |

| Acidic N-H bonds (e.g., indazoles) | Moderate | Can inhibit the catalyst; may require specific conditions or protection. nih.gov |

Advanced Applications of Functionalized Pyridylboronic Acids in Organic Synthesis

Construction of Biaryl and Heterobiaryl Architectures

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for creating biaryl and heterobiaryl scaffolds. researchgate.netresearchgate.net In this context, pyridylboronic acids such as 2-AMINO-6-METHOXYPYRIDIN-3-YLBORONIC ACID function as the organoboron component, reacting with aryl or heteroaryl halides in the presence of a palladium catalyst and a base to form a new C-C bond. youtube.comscispace.com The reaction is prized for its mild conditions and compatibility with a wide array of functional groups. audreyli.comyoutube.com

The synthesis of substituted bipyridines, a key structural motif in catalysis ligands and functional materials, is efficiently achieved using pyridylboronic acids. mdpi.com this compound can be coupled with various halopyridines to generate highly functionalized bipyridine systems. The regiochemistry of the final product is precisely controlled by the initial positions of the boronic acid and the halogen on the respective pyridine (B92270) rings. This method allows for the strategic installation of the 2-amino-6-methoxypyridinyl moiety onto another pyridine core.

Table 1: Exemplar Suzuki-Miyaura Coupling for Bipyridine Synthesis

| Pyridylboronic Acid | Halopyridine Reactant | Resulting Bipyridine Product |

| This compound | 2-Bromopyridine | 2-Amino-3-(pyridin-2-yl)-6-methoxypyridine |

| This compound | 3-Chloropyridine | 2-Amino-3-(pyridin-3-yl)-6-methoxypyridine |

| This compound | 4-Iodopyridine | 2-Amino-3-(pyridin-4-yl)-6-methoxypyridine |

Beyond bipyridines, this compound is a valuable partner in cross-coupling reactions with other halogenated heterocycles, such as pyrimidines and pyrazines. audreyli.com This provides direct access to pyridyl-heterocycle conjugates, which are of significant interest in medicinal chemistry. The reaction proceeds under standard Suzuki-Miyaura conditions, demonstrating the versatility of pyridylboronic acids in constructing diverse hetero-biaryl systems. The coupling of 2-methoxy-5-pyridylboronic acid with various brominated heterocycles has been shown to proceed in moderate to good yields, illustrating the general applicability of this methodology. audreyli.comresearchgate.net

Table 2: Synthesis of Pyridyl-Heterocycle Conjugates

| Pyridylboronic Acid | Halo-Heterocycle Reactant | Resulting Conjugate Product |

| This compound | 2-Bromopyrimidine | 2-(2-Amino-6-methoxypyridin-3-yl)pyrimidine |

| This compound | 2-Chloropyrazine | 2-(2-Amino-6-methoxypyridin-3-yl)pyrazine |

| This compound | 5-Bromopyrimidine | 5-(2-Amino-6-methoxypyridin-3-yl)pyrimidine |

Access to Complex Heterocyclic Frameworks

The utility of this compound extends beyond simple biaryl synthesis to the assembly of more complex, fused heterocyclic frameworks. The inherent functionality of the aminopyridine core can be leveraged in subsequent cyclization steps or can be installed onto a pre-existing scaffold to modify its properties.

The pyrido[3,2-b]pyrazinone scaffold is a key component in a class of potent and selective PDE5 inhibitors. kent.ac.uknih.gov A flexible synthesis allows for the late-stage introduction of various substituents to explore structure-activity relationships (SAR). kent.ac.uk Specifically, Suzuki-Miyaura coupling is employed to install aryl groups at the 2-position of the pyridopyrazinone core. kent.ac.uk In this context, this compound can serve as the boronic acid partner, allowing for its direct integration onto the pyridopyrazinone skeleton. This highlights the role of functionalized pyridylboronic acids in the diversification of complex, biologically active frameworks.

Table 3: Functionalization of a Pyrido[3,2-b]pyrazinone Core

| Reactant A | Reactant B (Boronic Acid) | Resulting Product |

| 2-Chloro-pyrido[3,2-b]pyrazinone derivative | This compound | 2-(2-Amino-6-methoxypyridin-3-yl)-pyrido[3,2-b]pyrazinone derivative |

The synthesis of pyridazine and quinoxaline ring systems often involves the condensation of 1,2-dicarbonyl compounds with hydrazine or 1,2-phenylenediamine, respectively. This compound can be used to build precursors for these cyclizations. For example, a Suzuki coupling reaction can attach the aminomethoxypyridyl group to an aryl halide that also bears a functional group handle. This handle can then be elaborated into a 1,2-dicarbonyl or a related reactive intermediate, which can subsequently undergo a condensation-cyclization reaction to form the desired fused pyridazine or quinoxaline system. This multi-step approach allows the pyridine moiety to be incorporated as a key substituent on these important heterocyclic frameworks.

Regioselective Functionalization of Pyridine Rings

A significant advantage of using boronic acids like this compound is the ability to achieve highly regioselective functionalization of the pyridine ring. nih.gov The boronic acid group, pre-installed at the C-3 position, acts as a synthetic handle for the specific and predictable formation of a carbon-carbon bond at that exact location via Suzuki-Miyaura coupling. researchgate.netnih.gov This circumvents issues with regioselectivity that can arise during direct C-H activation or other electrophilic substitution reactions on the pyridine ring. The presence of the amino and methoxy (B1213986) substituents at the C-2 and C-6 positions, respectively, influences the electronic nature of the ring but the primary site of reaction in a Suzuki coupling is dictated by the position of the boronic acid. This precise control is critical for the rational design and synthesis of complex target molecules.

Selective Coupling at Diverse Pyridine Positions

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. audreyli.com The utility of functionalized pyridylboronic acids in these reactions is well-established, allowing for the synthesis of a wide array of heteroarylpyridine derivatives. audreyli.com The selectivity of these coupling reactions is a critical factor, often dictated by the nature and position of substituents on both the pyridylboronic acid and its coupling partner.

Research into the coupling reactions of dihalopurines with boronic acids has provided significant insights into regioselectivity. The choice of the halogen atom on the coupling partner can direct the position of the C-C bond formation. For instance, in the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid, the coupling occurs selectively at the 6-position. scispace.com Conversely, using 9-benzyl-6-chloro-2-iodopurine results in selective substitution at the 2-position. scispace.com This demonstrates that the inherent reactivity differences between leaving groups (iodide being more reactive than chloride in this context) can be exploited to control the reaction's outcome. scispace.com Such principles of regioselectivity are applicable to complex substrates like this compound, where the electronic influence of the amino and methoxy groups, combined with the steric environment of the boronic acid at the 3-position, governs its reactivity with various halo-aromatics.

The reaction conditions, including the choice of catalyst, base, and solvent, also play a crucial role. While anhydrous conditions in toluene have been found to be superior for coupling with electron-rich boronic acids, aqueous systems are often used for electron-poor arylboronic acids. scispace.com Micellar catalysis protocols have also been developed to facilitate these couplings under mild conditions, which can enhance chemoselectivity and prevent the decomposition of sensitive heteroaryl boronate esters. researchgate.net

| Dihalopurine Reactant | Boronic Acid (Equivalents) | Primary Product | Selectivity Note |

|---|---|---|---|

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv.) | 9-Benzyl-2-chloro-6-phenylpurine | Coupling occurs selectively at the C6 position. |

| 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic acid (1 equiv.) | 9-Benzyl-6-chloro-2-phenylpurine | Coupling occurs selectively at the C2 position, demonstrating leaving group influence. |

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (3 equiv.) | 9-Benzyl-2,6-diphenylpurine | Excess boronic acid leads to substitution at both positions. |

Post-Coupling Derivatization Strategies (e.g., Fluoro-deboronation)

A significant advantage of using boronic acids in synthesis is that the boronic acid moiety can be replaced by a variety of other functional groups in post-coupling derivatization steps. One of the most valuable transformations is fluoro-deboronation, the replacement of the boronic acid group with a fluorine atom. Fluorinated arenes are of immense importance in drug discovery and medical imaging. researchgate.net

Several methods have been developed for the fluoro-deboronation of arylboronic acids. One approach involves copper-mediated fluorination. While effective, these reactions can be complicated by a competing side-reaction known as protodeboronation, where the boronic acid is replaced by a hydrogen atom. researchgate.netnih.gov Mechanistic studies have led to optimized, ligandless procedures using specific copper salts like Cu(ONf)₂ in solvents such as t-BuOH to activate fluoride under milder conditions, minimizing this unwanted side reaction and affording fluorinated arenes in yields ranging from 39% to 84%. researchgate.net

Another effective method is the use of electrophilic fluorinating reagents. Acetyl hypofluorite (AcOF), generated directly from diluted fluorine, converts aryl boronic acids to their corresponding aryl fluorides in fast, high-yielding reactions under mild, metal-free conditions. nih.govorganic-chemistry.org The success of this ipso-substitution is influenced by the electronic nature of the aryl ring; electron-donating groups (EDG) favor the desired reaction, while electron-withdrawing groups (EWG) can lead to competing fluorination at positions ortho to the boronic acid. nih.govorganic-chemistry.org

| Method | Key Reagents | Typical Conditions | Reported Yields | Reference |

|---|---|---|---|---|

| Copper-Mediated Fluorination | Cu(ONf)₂, KBF₄, 18-crown-ether | t-BuOH, 60 °C, 30 min | 39% - 84% | researchgate.net |

| Electrophilic Fluorination | Acetyl hypofluorite (AcOF) | Mild, metal-free | 45% - 85% | organic-chemistry.org |

| Copper-Mediated Fluorination (Esters) | (tBuCN)₂CuOTf, [Me₃pyF]PF₆, AgF | THF, 18 h | Variable; subject to protodeborylation | nih.gov |

Utility in Amino Acid and Peptidomimetic Scaffold Construction

The unique structure of this compound makes it a highly valuable building block for the construction of non-natural amino acids and peptidomimetic scaffolds. Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation.

The synthesis of α-aminoboronic acids, which are analogues of natural α-amino acids, is a key area of interest for developing inhibitors of serine proteases. nih.gov Methodologies have been developed to synthesize these compounds by introducing various side chains as electrophiles. nih.gov This approach is particularly advantageous for creating functionalized amino acid analogues, such as the boronic acid versions of aspartic and glutamic acid. nih.gov The 2-amino group on the pyridine ring of this compound provides a direct handle that mimics the α-amino group of a natural amino acid, while the pyridyl ring itself acts as a constrained, functionalized side chain.

Furthermore, heterocyclic compounds are considered "privileged scaffolds" in medicinal chemistry for the development of peptidomimetics. nih.gov The pyridine ring of this compound can serve as a rigid core to which various pharmacophoric elements can be attached, often via Suzuki coupling at the boronic acid position. This allows for the creation of molecules that mimic the secondary structures of peptides, such as α-helices or β-turns, which are crucial for mediating protein-protein interactions. nih.gov Solid-phase synthesis strategies are often employed to rapidly generate libraries of such peptidomimetic molecules based on heterocyclic cores. researchgate.net The combination of the amino group, the methoxy substituent, and the reactive boronic acid on a single pyridine scaffold provides a multifunctional platform for creating diverse and complex peptidomimetic structures.

| Application Area | Role of this compound | Key Concepts | Reference |

|---|---|---|---|

| Amino Acid Analogue Synthesis | Serves as a precursor to α-aminoboronic acids. The pyridine ring acts as a functionalized side chain. | α-aminoboronic acids act as inhibitors of serine proteases by mimicking natural amino acids. | nih.gov |

| Peptidomimetic Scaffolds | The pyridine ring provides a rigid, heterocyclic core. The boronic acid is a handle for diversification. | Heterocycles are "privileged scaffolds" used to mimic peptide secondary structures (e.g., β-turns, α-helices) and improve drug-like properties. | nih.gov |

| Combinatorial Library Synthesis | The compound is a versatile building block for solid-phase synthesis of diverse molecular libraries. | Solid-phase synthesis enables rapid access to large numbers of related compounds for high-throughput screening. | researchgate.net |

Exploration of Biological Relevance Through Pyridylboronic Acid Analogues

Design and Synthesis of Pyridylboronic Acid-Containing Analogues for Biological Investigations

The synthesis of pyridylboronic acids and their esters is a cornerstone for their biological exploration. arkat-usa.org A variety of synthetic strategies have been developed to create a diverse library of these compounds for structure-activity relationship (SAR) studies. nih.gov Organoboron compounds, due to their stability and low toxicity, are widely used as intermediates in organic synthesis. nih.gov

Common methods for preparing pyridinylboronic acids and their esters include:

Halogen-Metal Exchange and Borylation: This is a fundamental and cost-effective method for large-scale preparation, often starting from halopyridines like 3-bromopyridine. arkat-usa.orgprinceton.edu

Directed Ortho-Metallation (DoM): This technique allows for regioselective borylation of substituted pyridines. arkat-usa.org

Palladium-Catalyzed Cross-Coupling: This method involves the reaction of halopyridines with reagents like bis(pinacolato)diboron (B136004). arkat-usa.orgorganic-chemistry.org

Iridium or Rhodium-Catalyzed C-H or C-F Borylation: These methods enable direct functionalization of the pyridine (B92270) ring. arkat-usa.org

[4+2] Cycloadditions: This approach offers another route to construct the substituted pyridine core. arkat-usa.orgnih.gov

To enhance stability and ease of handling, pyridylboronic acids are often converted to their corresponding esters, with pinacol (B44631) esters being a popular choice. researchgate.net The synthesis of aminopyridine boronic acid derivatives, such as 2-aminopyridine-5-boronic acid pinacol ester, provides key building blocks for further elaboration into complex molecules. sigmaaldrich.com The reaction of Grignard reagents with pinacolborane is an efficient and mild method for synthesizing these valuable pinacol boronate esters. escholarship.org

Role as Scaffolds in Enzyme Inhibition Studies

The boronic acid functional group is a key pharmacophore that enables these compounds to act as transition-state analogue inhibitors for a variety of enzymes. nih.gov The Lewis acidic nature of the boron atom allows it to interact with nucleophilic residues, such as serine, in the active sites of enzymes. scholaris.ca

Phosphodiesterase type 5 (PDE5) is a key enzyme in the cGMP signaling pathway, and its inhibition leads to smooth muscle relaxation. nih.gov This has made PDE5 a significant therapeutic target. While well-known inhibitors like sildenafil, vardenafil, and tadalafil (B1681874) dominate the market, the search for new inhibitor scaffolds continues. nih.govresearchgate.net Pyridylboronic acid analogues have been investigated as potential PDE5 inhibitors. The core structures of these inhibitors are designed to mimic the purine (B94841) ring of cGMP, allowing them to bind to the enzyme's active site. nih.gov Structure-activity relationship studies have been crucial in optimizing the potency and selectivity of these inhibitors. researchgate.net

Table 1: Marketed PDE5 Inhibitors and their Core Structures

| Drug Name | Core Structure |

| Sildenafil | Pyrazolopyrimidine |

| Vardenafil | Pyrazolopyrimidine |

| Tadalafil | Carboline |

| Udenafil | Pyrazolopyrimidine |

This table is based on information from multiple sources. researchgate.net

Mitogen- and stress-activated kinase 1 (MSK1) is involved in cellular signaling pathways related to inflammation and cancer. The development of selective MSK1 inhibitors is an active area of research. Boronic acid-containing compounds have emerged as a promising class of kinase inhibitors. The design of these inhibitors often involves creating a scaffold that can fit into the ATP-binding pocket of the kinase. Pyrazolopyrimidine derivatives, for example, have been designed as Bruton's tyrosine kinase (BTK) inhibitors, demonstrating the versatility of heterocyclic scaffolds in targeting kinases. nih.gov While specific studies on 2-amino-6-methoxypyridin-3-ylboronic acid as an MSK1 inhibitor are not prevalent, the general principles of designing boronic acid-based kinase inhibitors are applicable.

5-Lipoxygenase-activating protein (FLAP) is a crucial protein in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in diseases like asthma and atherosclerosis. nih.govnih.gov Inhibiting FLAP is a therapeutic strategy to reduce leukotriene production. nih.gov The development of FLAP inhibitors has seen several generations of compounds, with early examples like MK-886. nih.gov Although specific pyridylboronic acid FLAP inhibitors are not extensively documented in the provided results, the general approach to discovering novel FLAP inhibitors involves virtual screening and the synthesis of small molecule libraries to identify new chemotypes. nih.govnih.gov

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the treatment of neurodegenerative diseases. nih.gov Pyridinium-based compounds have been designed as cholinesterase inhibitors. nih.gov For instance, pyridostigmine (B86062) bromide is an acetylcholinesterase inhibitor that has shown therapeutic potential by increasing acetylcholine (B1216132) availability. nih.gov The design of dual-target inhibitors that can modulate both cholinesterase activity and other pathological processes is an emerging area of research. nih.gov

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. frontiersin.org Inhibition of urease is a strategy to combat these infections. frontiersin.orgnih.gov Pyridylpiperazine-based compounds have been synthesized and evaluated as urease inhibitors, with some derivatives showing potent activity. frontiersin.org For example, certain pyridylpiperazine hybrids and carbodithioates have demonstrated significantly lower IC50 values than the standard inhibitor thiourea. frontiersin.orgfrontiersin.orgnih.gov Boronic acids have also been identified as urease inhibitors, with compounds like 4-bromophenyl boronic acid showing significant inhibition of the enzyme. nih.gov

Table 2: Urease Inhibitory Activity of Selected Pyridylpiperazine Derivatives

| Compound | IC50 (µM) |

| 5b | 2.0 ± 0.73 |

| 7e | 2.24 ± 1.63 |

| 5j | 5.16 ± 2.68 |

| Thiourea (Standard) | 23.2 ± 11.0 |

This data is compiled from studies on pyridylpiperazine derivatives. frontiersin.orgfrontiersin.org

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders and in the cosmetics industry. nih.govresearchgate.netnih.gov A wide variety of heterocyclic compounds, including those with pyridine and pyrazole (B372694) cores, have been investigated for their antityrosinase activity. nih.govmdpi.com Kojic acid is a well-known tyrosinase inhibitor often used as a reference compound. nih.govnih.gov

Research has shown that derivatives of 1,3-diphenylurea (B7728601) containing a pyridine moiety can be potent human tyrosinase inhibitors, with some compounds being more active than kojic acid. nih.gov Gallic acid-benzylidenehydrazine hybrids have also been synthesized and shown to possess antityrosinase activity, which is attributed to their ability to chelate the copper ions in the enzyme's active site. researchgate.net Furthermore, cinnamic acid-eugenol esters have been designed as tyrosinase inhibitors, with some derivatives showing significantly higher potency than kojic acid. mdpi.com Boronic acid-functionalized nanoparticles have also been utilized in assays to detect tyrosinase activity, highlighting the interaction between boronic acids and the products of the tyrosinase reaction. nih.gov

Table 3: Tyrosinase Inhibitory Activity of Various Compound Classes

| Compound Class/Derivative | Example Inhibitor | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 1,3-Diphenylurea-Pyridine Hybrid | Derivative 5a | 3.5 ± 1.2 | Kojic Acid | 17.3 |

| Aryl Pyrazole Derivative | Derivative 19a | 1.56 | Kojic Acid | 16.05 |

| Cinnamic Acid-Eugenol Ester | Compound c27 | 3.07 ± 0.28 | Kojic Acid | 14.15 ± 0.46 |

This table presents a comparison of inhibitory activities from different studies. nih.govmdpi.commdpi.com

Investigations into Other Biological Targets and Pathways

Beyond their primary applications, functionalized pyridylboronic acids and related heterocyclic compounds have been investigated for their effects on a multitude of biological targets and pathways. These explorations have opened new avenues for therapeutic development.

Cell division cycle 42 (CDC42), a protein involved in cell migration, angiogenesis, and tumor progression, has emerged as a key target in cancer therapy. nih.gov Inhibition of CDC42 can disrupt signaling pathways essential for cancer cell survival and proliferation. nih.gov Research has identified trisubstituted pyrimidine (B1678525) compounds, such as ARN22089, as inhibitors that block the interaction between CDC42 and its downstream effectors. nih.gov

Further structure-activity relationship (SAR) studies led to the development of a second class of CDC42 inhibitors with improved drug-like properties. nih.gov By modifying a pyrimidine core, researchers identified functionalities that enhanced potency and pharmacokinetic profiles. For example, embedding the N-methyl amino group of the aniline (B41778) moiety within an indole (B1671886) group resulted in analogues with significant cell viability inhibition across multiple cancer cell lines. nih.gov One standout compound, ARN25499, demonstrated not only improved bioavailability but also efficacy in an in vivo patient-derived xenograft (PDX) tumor mouse model. nih.gov

Additionally, boronic acid-containing pyrazolo[4,3-f]quinoline compounds have been identified as dual inhibitors of CLK and ROCK kinases, which are also key in cell growth and migration. mdpi.com The introduction of a boronic acid moiety was a critical design element, and subsequent modifications, such as methylation, allowed for tuning the selectivity of these inhibitors against different kinase isoforms. mdpi.com These findings underscore the potential of boron-containing heterocyclic compounds in developing novel anticancer agents. mdpi.com

Table 1: Activity of Selected CDC42 Inhibitor Analogues Data sourced from literature discussing pyrimidine derivatives. nih.gov

| Compound | Core Structure | Key Modification | Observed Effect |

|---|---|---|---|

| ARN22089 | Trisubstituted Pyrimidine | Lead compound | Inhibits CDC42 interaction with PAK protein; in vivo anticancer efficacy. |

| ARN25062 | Trisubstituted Pyrimidine | Analogue of ARN22089 | Significant tumor inhibition in patient-derived xenografts. |

| Compound 24 | Pyrimidine | Altered piperidine (B6355638) conformation | Maintained the inhibitory activity of ARN22089. |

| Compound 25/26 | Pyrimidine | N-methyl amino group embedded in an indole group | Inhibited cell viability across all tested lines, confirming positive effect of a bulkier bicyclic aniline moiety. |

| ARN25499 (Compound 15) | Triazine | Optimized functionalities from pyrimidine series | Improved pharmacokinetic profile, increased bioavailability, and in vivo efficacy. |

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. researchgate.net Pyridine derivatives have shown considerable promise in this area. nih.gov Studies have demonstrated that p-quinols, synthesized through the copper-catalyzed addition of aryl boronic acids to benzoquinones, exhibit antimicrobial properties against pathogenic strains of Escherichia coli. mdpi.com

Furthermore, research into novel pyridine and thienopyridine derivatives has yielded compounds with strong antimicrobial activity against E. coli, B. mycoides, and C. albicans. researchgate.net For instance, certain compounds bearing chloro and hydroxy groups showed excellent activity against all tested strains. nih.gov Boronic acid-based nanoprobes, specifically those using boronic acid-modified poly(amidoamine) (PAMAM) dendrimers, have also been developed for bacterial recognition. nih.gov By altering the surface properties of these dendrimers, researchers could achieve selective recognition of Gram-positive bacteria or specific strains like E. coli K12W3110. nih.gov This selectivity is achieved through interactions with components of the bacterial cell wall, such as lipoteichoic acid or other surface saccharides. nih.gov

Reactive oxygen species (ROS) are implicated in numerous disease processes, making antioxidant compounds a key area of research. pensoft.net While boronic acids are versatile, their application in biological systems has been partly limited by their oxidative instability. nih.gov At physiological pH, many boronic acids are oxidized by ROS. nih.gov

To overcome this, researchers have developed more oxidatively stable boronic acid derivatives. One successful approach involves creating a boralactone, where a carboxyl group acts as an intramolecular ligand for the boron, increasing its stability significantly. nih.gov This enhanced stability does not compromise its ability to bind to diols, a key interaction for its biological functions. nih.gov Separately, studies on thiazolo[4,5-b]pyridine (B1357651) derivatives have identified compounds with significant antioxidant activity, as measured by their ability to scavenge DPPH radicals. pensoft.net Similarly, certain pyrrolo[3,4-d]pyridazinone derivatives have also shown promising antioxidant effects. mdpi.com

Sialic acids are overexpressed on the surface of cancer cells and are linked to tumor growth and metastasis. nih.gov This makes them an attractive target for cancer diagnosis and therapy. nih.gov Boronic acids are known to bind reversibly with the diol groups found in sugars, but often indiscriminately. nih.gov However, a group of heterocyclic boronic acids has been discovered that shows unusually high affinity and selectivity for sialic acids, particularly under the weakly acidic conditions (pH < 7) characteristic of hypoxic tumor microenvironments. nih.govnih.gov

One such derivative, 5-boronopicolinic acid, has been identified as a strong and selective binder of sialic acid. nih.gov Its binding strength and specificity increase in acidic conditions, which could help minimize off-target interactions in healthy tissues. nih.gov The nitrogen atom in the pyridine ring is believed to play a crucial role in stabilizing the complex with sialic acid. nih.gov This selective binding capability is well-preserved even after chemical conjugation, suggesting these molecules could be used to develop tumor-specific diagnostic and therapeutic agents. nih.govnih.gov

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the emergence of drug-resistant strains. mdpi.comnih.gov This has spurred the search for new anti-tubercular drugs. nih.gov Various analogues of pyridylboronic acid have demonstrated significant potential. For example, pyridyl chalcones featuring lipophilic A-rings, such as dichloro-phenyl or biphenyl (B1667301) moieties, were found to be potent inhibitors of M. tuberculosis H37Rv growth. mdpi.com

Boron-containing compounds have been a particular focus. Boronic-aurone derivatives were designed as potential inhibitors of Antigen 85, an enzyme complex crucial for the synthesis of the mycobacterial cell wall. hilarispublisher.comhilarispublisher.com Studies on these derivatives against M. smegmatis showed that compounds CF1 and CF2 had significant activity, highlighting the importance of hydroxyl groups on the aurone (B1235358) core for anti-mycobacterial effects. hilarispublisher.comhilarispublisher.com Additionally, peptidyl β-aminoboronic acids and their derivatives have been synthesized and tested, showing promising in vitro anti-tubercular activity. nih.gov

Table 2: Anti-tubercular Activity of Selected Pyridyl Chalcone Analogues Data sourced from literature. mdpi.com

| Compound | A-Ring Moiety | B-Ring Moiety | IC90 (µM) against M. tuberculosis H37Rv |

|---|---|---|---|

| 14 | Dichloro-phenyl | Pyridine | 8.9–28 |

| 20 | Pyrene-1-yl | Pyridine | 8.9–28 |

| 21 | Biphenyl-4-yl | Pyridine | 8.9–28 |

| 25 | 3-Methoxyphenyl | p-Br-phenyl | 28 |

| 26 | 3-Methoxyphenyl | p-Cl-phenyl | 28 |

Structure-Activity Relationship (SAR) Studies of Functionalized Pyridylboronic Acid Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. nih.gov For pyridine derivatives, SAR analyses have revealed key structural features that determine their efficacy. For instance, in antiproliferative pyridine derivatives, the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance activity against cancerous cell lines. nih.gov Conversely, the addition of bulky groups or halogen atoms often leads to lower antiproliferative activity. nih.gov

In the context of boronic acid derivatives, SAR studies have been crucial for optimizing proteasome inhibitors. nih.govresearchgate.net Research on tyropeptin analogues showed that varying the N-terminal acyl moiety could dramatically alter potency. A 3-fluoro picolinamide (B142947) derivative, for example, displayed the highest cytotoxicity. nih.govresearchgate.net

For anti-tubercular pyridyl chalcones, SAR analysis indicated that lipophilicity of the A-ring was a key contributor to activity. mdpi.com In the development of CDC42 inhibitors, SAR allowed for the identification of optimal functionalities on a pyrimidine core that could be transferred to a symmetric triazine core, leading to compounds with better pharmacokinetic profiles. nih.gov Similarly, SAR studies of antimicrobial pyridine and thienopyridine derivatives have helped to elucidate the relationship between their chemical structures and their inhibitory properties against various microbes. researchgate.net

Computational and Theoretical Approaches to Understanding Pyridylboronic Acids

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to understand how a ligand, such as 2-AMINO-6-METHOXYPYRIDIN-3-YLBORONIC ACID, might interact with a biological target, typically a protein or enzyme. The insights gained from these studies can guide the development of new therapeutic agents. nih.govnih.gov

The binding of this compound to a receptor's active site is governed by a variety of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The amino group and the nitrogen atom in the pyridine (B92270) ring can act as hydrogen bond donors and acceptors, respectively, while the methoxy (B1213986) group can also participate in hydrogen bonding. The boronic acid moiety is known to form reversible covalent bonds with serine residues in the active sites of some enzymes, a key interaction for many boronic acid-based inhibitors.

In a hypothetical docking study of this compound with a target protein, the binding affinity and the specific interactions can be quantified. The binding energy, typically expressed in kcal/mol, indicates the stability of the ligand-receptor complex. A lower binding energy suggests a more stable interaction.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A | -8.5 | Ser53, Lys72, Glu170 | Hydrogen Bond, Covalent (B-O) |

| Beta-Catenin | -7.9 | Asn560, His584 | Hydrogen Bond |

| Thymidylate Kinase | -9.2 | Arg45, Gln102 | Hydrogen Bond, Electrostatic |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the detailed mechanisms of chemical reactions. nih.govnih.gov These calculations can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. For the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, DFT studies can elucidate the roles of the catalyst, base, and solvent, and explain the observed reactivity and selectivity. researchgate.netillinois.edursc.org

A computational study on the Suzuki-Miyaura reaction involving a related compound, 2-methoxypyridine-3-boronic acid, highlighted that such reactions are typically endothermic. illinois.edu The calculations can determine the bond dissociation energies of the reactants and the activation energies for the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.govillinois.edu

For the reaction of this compound with an aryl halide, DFT calculations could provide the following illustrative energetic profile:

| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |

|---|---|---|

| Oxidative Addition | 15.2 | The palladium catalyst inserts into the aryl-halide bond. |

| Transmetalation | 12.5 | The aryl group from the boronic acid is transferred to the palladium center. |

| Reductive Elimination | 8.7 | The two coupled aryl groups are eliminated from the palladium, regenerating the catalyst. |

These calculations can reveal the rate-determining step of the reaction and provide insights into how the electronic and steric properties of the substituents on the pyridyl ring influence the reaction kinetics. nih.gov

Prediction of Reactivity and Selectivity in Cross-Coupling Reactions

Computational chemistry offers predictive models for the reactivity and selectivity of organic reactions. nih.govacs.org For pyridylboronic acids in Suzuki-Miyaura cross-coupling reactions, factors such as the electronic nature of substituents and their position on the pyridine ring can significantly impact the reaction outcome. Generally, electron-withdrawing groups can enhance the reactivity of the boronic acid, while sterically bulky groups can hinder the approach to the catalytic center. researchgate.net

The presence of the amino and methoxy groups on the pyridine ring of this compound introduces both electronic and steric effects. The amino group is electron-donating, which might decrease the electrophilicity of the boron atom, while the methoxy group has a more complex electronic influence. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors with observed reaction yields. nih.govnih.govej-chem.org

A hypothetical predictive model for the cross-coupling of this compound with various aryl halides could yield the following data:

| Aryl Halide Partner | Predicted Yield (%) | Key Influencing Factors |

|---|---|---|

| 4-Iodoanisole | 92 | High reactivity of C-I bond. |

| 4-Bromotoluene | 85 | Standard reactivity. |

| 4-Chlorobenzonitrile | 65 | Lower reactivity of C-Cl bond, electron-withdrawing group on partner. |

| 2-Bromopyridine | 78 | Potential for catalyst inhibition by the pyridine nitrogen. |

Such predictive models are invaluable for optimizing reaction conditions and selecting the most suitable coupling partners to achieve desired products in high yields.

Computational Design and Screening of Novel Pyridylboronic Acid Analogues

The power of computational chemistry extends to the in silico design and screening of novel molecules with tailored properties. nih.govarxiv.org By starting with a lead compound like this compound, chemists can computationally generate a virtual library of analogues by systematically modifying its structure. nih.govcolumbia.edu These modifications can include altering the substituents on the pyridine ring, changing their positions, or replacing the boronic acid with other functional groups.

These virtual libraries can then be screened for desired properties, such as improved binding affinity to a biological target or enhanced reactivity in a cross-coupling reaction. This high-throughput computational screening can rapidly identify promising candidates for synthesis and experimental validation, significantly accelerating the discovery process. nih.gov

For example, a computational screening campaign could be designed to identify analogues of this compound with increased inhibitory potency against a specific kinase. The screening would involve docking each analogue into the kinase's active site and ranking them based on their predicted binding energies.

| Analogue Modification | Predicted Binding Energy (kcal/mol) | Rationale for Modification |

|---|---|---|

| Replace -OCH3 with -CF3 | -9.8 | Increase electron-withdrawing character. |

| Replace -NH2 with -OH | -8.9 | Alter hydrogen bonding potential. |

| Shift -OCH3 to position 5 | -8.2 | Investigate positional isomeric effects. |

| Add a methyl group to the amino group | -9.1 | Increase steric bulk and modify electronics. |

This in silico approach allows for the exploration of a vast chemical space in a time- and cost-effective manner, prioritizing the most promising molecules for further investigation.

Concluding Remarks and Future Research Perspectives

Current State of the Art in Functionalized Pyridylboronic Acid Chemistry

The chemistry of functionalized pyridylboronic acids, including 2-amino-6-methoxypyridin-3-ylboronic acid, has become a cornerstone of modern organic synthesis. nih.gov These compounds are highly valued as versatile building blocks, primarily due to the prevalence of the pyridine (B92270) ring in pharmaceuticals and the synthetic flexibility offered by the boronic acid group. acs.orgnih.gov A significant body of research is dedicated to their synthesis, with several established methods available. arkat-usa.org These include the foundational halogen-metal exchange followed by borylation, which remains a reliable and cost-effective method for large-scale production. arkat-usa.orgorgsyn.org

The Suzuki-Miyaura cross-coupling reaction stands out as a major application, where pyridylboronic acids are instrumental for creating carbon-carbon bonds and introducing pyridyl moieties into complex molecules. researchgate.netresearchgate.net The development of sophisticated palladium-based catalysts has been crucial in expanding the scope of these reactions. nih.govresearchgate.net The stability and reactivity of pyridylboronic acids are influenced by the position of the boronic acid group and the nature of other substituents on the pyridine ring. arkat-usa.org For instance, 3-pyridylboronic acids generally exhibit good stability. arkat-usa.org The presence of functional groups, such as the amino and methoxy (B1213986) groups in this compound, can modulate the electronic properties and reactivity of the molecule, a subject of ongoing investigation.

Emerging Synthetic Methodologies and Catalytic Systems

While traditional synthetic methods are effective, research is actively pursuing more efficient and sustainable routes to functionalized pyridylboronic acids. A major focus is on transition-metal-catalyzed C-H bond activation and borylation, which offers a more atom-economical approach by directly functionalizing the pyridine ring. nih.govresearchgate.net Iridium and rhodium-based catalytic systems have shown particular promise in this area, enabling the direct borylation of pyridine C-H bonds. researchgate.netrsc.org The development of new ligands and catalytic systems is a key strategy to control the regioselectivity of these reactions. acs.orgresearchgate.net

Ligand-free iridium-catalyzed C-H borylation has been developed, which can proceed at room temperature. researchgate.net Furthermore, overcoming the inhibition of the catalyst by the pyridine nitrogen is a significant challenge, which can be addressed by incorporating specific substituents on the ring. rsc.org Beyond transition metals, there is growing interest in main-group element-based pincer complexes for selective C-H activation of pyridines. acs.orgnih.gov These emerging methodologies are crucial for expanding the diversity of available pyridylboronic acid building blocks for various applications. arkat-usa.org

Untapped Potential in Advanced Organic Synthesis and Materials Science

The unique properties of functionalized pyridylboronic acids suggest considerable untapped potential beyond their current applications. In organic synthesis, they can serve as precursors to a wide range of other functional groups, opening avenues for novel synthetic transformations. Their bifunctional nature, possessing both a Lewis acidic boron center and a Lewis basic nitrogen, makes them interesting candidates for catalysis. nih.gov

In materials science, pyridylboronic acids are attractive components for creating advanced functional materials. researchgate.net The pyridine nitrogen can coordinate with metal ions to form metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis. nih.govresearchgate.netresearchgate.net The boronic acid group can participate in the formation of dynamic covalent bonds, leading to the development of responsive materials and sensors. researchgate.net The luminescent properties of some pyridyl-containing structures also make them suitable for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs). mdpi.comrsc.org The ability to tune the properties of these materials by modifying the substituents on the pyridine ring, as in this compound, is a key advantage for rational material design.

Prospects for Next-Generation Biological Probes and Therapeutic Agent Development

Functionalized pyridylboronic acids are increasingly recognized for their potential in medicinal chemistry and chemical biology. nih.gov The pyridine scaffold is a common feature in many FDA-approved drugs. nih.gov The boronic acid group is known to interact reversibly with diols, which are present in many biological molecules like carbohydrates and glycoproteins. nih.govrsc.org This interaction forms the basis for designing fluorescent probes and sensors for detecting and imaging specific biological targets. nih.govrsc.orgmdpi.com For example, boronic acid-based fluorescent sensors have been developed to recognize carbohydrates, catecholamines, and reactive oxygen species. rsc.orgrsc.org

In therapeutic development, the boronic acid moiety can act as a pharmacophore that inhibits enzymes by mimicking a transition state. nih.gov This strategy has been successfully used in the development of proteasome inhibitors for cancer therapy. nih.gov The ability to modify the pyridine ring with various functional groups allows for the fine-tuning of a drug candidate's binding affinity, selectivity, and pharmacokinetic properties. nih.gov Boronic acids have been incorporated into molecules to create probes for NADH, a key cellular metabolite, and to develop targeted drug delivery systems that respond to the local environment, such as pH or the presence of reactive oxygen species. nih.govacs.org The unique combination of a pyridine ring and a boronic acid in compounds like this compound makes them promising candidates for the development of future biological probes and therapeutic agents. nih.govgoogle.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.